molecular formula C15H13BN2O3 B2857684 2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid CAS No. 2377609-83-9

2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid

Cat. No.: B2857684
CAS No.: 2377609-83-9
M. Wt: 280.09
InChI Key: KVKQHTAQTGRFNR-UHFFFAOYSA-N
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Description

2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is a chemical compound with the molecular formula C15H13BN2O3 and a molecular weight of 280.09 g/mol This compound features a boronic acid group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The resulting oxadiazole intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative to yield the final product .

Industrial Production Methods

While specific industrial production methods for 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

    Oxidation: Boronic ester or boronic anhydride.

    Reduction: Amine derivative.

    Substitution: Halogenated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular energy production and induce cell death in certain types of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is unique due to the combination of the boronic acid group and the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BN2O3/c19-16(20)13-9-5-4-8-12(13)15-17-14(21-18-15)10-11-6-2-1-3-7-11/h1-9,19-20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKQHTAQTGRFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=NOC(=N2)CC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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